molecular formula C15H17N5O3 B2923148 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034377-48-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2923148
CAS No.: 2034377-48-3
M. Wt: 315.333
InChI Key: NCDZRYWYFSVUEA-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an intriguing organic compound with a complex structure It belongs to the class of pyrazoles and incorporates a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One of the common approaches includes:

  • Formation of the pyrazole ring: Starting with an appropriate precursor, the pyrazole ring is formed through a cyclization reaction.

  • Incorporation of the furan ring: The furan ring is introduced via a coupling reaction with the pyrazole intermediate.

  • Addition of the side chain: The side chain, containing the carboxamide group, is attached through another coupling reaction.

Industrial Production Methods

While specific industrial production methods may vary, the synthesis at a larger scale generally follows the above steps with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are often employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: The furan ring and the pyrazole moiety can be oxidized under specific conditions.

  • Reduction: Reduction reactions can target the nitro groups if present in derivatives.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation of the furan ring: can lead to the formation of furan-2,3-dione derivatives.

  • Reduction: can produce amino or hydroxyl derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

  • Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects is closely related to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways Involved: The compound may modulate biochemical pathways involved in inflammation, oxidative stress, or cellular signaling.

Comparison with Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a furan ring and a pyrazole moiety. Similar compounds include:

  • Furan-pyrazole hybrids: These share the core structure but may differ in the substitution pattern.

  • Pyrazole derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, which lack the furan ring.

  • Furan derivatives: Compounds such as 2-furancarboxamide, which do not include the pyrazole structure.

Each of these compounds has unique properties and applications, but the combination found in this compound offers a distinctive profile for research and development.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-10-12(15(18-19)22-2)14(21)16-5-6-20-9-11(8-17-20)13-4-3-7-23-13/h3-4,7-10H,5-6H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZRYWYFSVUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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